Destruxin B

描述

杀虫霉素B是一种环状肽类霉菌毒素,从昆虫病原真菌绿僵菌中分离得到。它于 1962 年与其他杀虫霉素一起首次被发现。杀虫霉素B以其杀虫、抗病毒和植物毒性而闻名。 此外,它还具有免疫抑制、抗肿瘤和抗重吸收特性 .

准备方法

合成路线和反应条件: 杀虫霉素B的合成涉及大环内酯化作为关键反应。使用固相肽合成和溶液中的大环内酯化制备环化前体的组合合成已取得成功。 以不对称方式合成了具有丙酮保护二醇部分的羟基酸-脯氨酸二肽,并且在宏环化后将受保护的二醇转化为环氧化物 .

工业生产方法: 关于杀虫霉素B的工业生产方法的文献资料并不多。 已经使用溶液相合成实现了克级合成,表明其具有工业应用的可扩展性 .

化学反应分析

反应类型: 杀虫霉素B经历各种化学反应,包括:

氧化: 杀虫霉素B可以在特定条件下被氧化。

还原: 还原反应可以修饰杀虫霉素B内的官能团。

取代: 取代反应可以在分子内的特定部位发生。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤化物或胺类等亲核试剂。

主要形成的产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能生成环氧化物或羟基化衍生物,而还原可以生成醇或胺 .

科学研究应用

Anticancer Properties

Destruxin B has demonstrated promising anticancer effects across various studies, particularly against human lung and colorectal cancer cells.

- Mechanism of Action : Research indicates that this compound induces apoptosis in human non-small cell lung cancer cell lines (A549 and H1299) through a mitochondrial pathway that involves the Bcl-2 family proteins. Specifically, it activates caspases -2, -3, and -9 while upregulating pro-apoptotic molecules like PUMA and downregulating anti-apoptotic proteins such as Mcl-1 . The translocation of Bax to the mitochondrial membrane further underscores its role in promoting programmed cell death .

- Inhibition of Drug Resistance : this compound has been shown to suppress drug-resistant colon tumorigenesis, particularly in cases where resistance to 5-fluorouracil (5-FU) is induced by insulin-like growth factor 1 (IGF1). This suggests its potential as a therapeutic agent in overcoming chemoresistance in cancer treatment .

- Cell Cycle Arrest : In human colorectal cancer cells, this compound treatment resulted in cell cycle arrest and suppressed proliferation, highlighting its potential as an anti-cancer agent that could be integrated into therapeutic regimens .

Insecticidal Activity

This compound exhibits significant insecticidal properties, making it valuable for agricultural applications.

- Mode of Action : The compound acts as a potent insecticide by disrupting cellular processes in target insects. It has been shown to affect the growth and development of various insect species, leading to mortality . This makes it a candidate for use in biopesticides, providing an environmentally friendly alternative to synthetic pesticides.

Phytotoxic Effects

In addition to its insecticidal properties, this compound also displays phytotoxicity.

- Impact on Plant Health : this compound has been identified as a major phytotoxin produced by Alternaria brassicae, affecting a wide range of plant species. It causes necrotic and chlorotic symptoms, indicating its potential role in plant pathogenesis . This characteristic can be leveraged for controlling plant diseases caused by fungal pathogens.

Mechanistic Insights

Understanding the molecular mechanisms behind this compound's effects is crucial for its application in various fields.

- Caspase Activation : The activation of specific caspases (caspase-2, -3, and -9) is central to its apoptotic effects in cancer cells. Inhibition studies have confirmed that blocking these caspases significantly reduces this compound-induced cell death, underscoring their importance in its mechanism of action .

- Mitochondrial Membrane Potential : In human non-Hodgkin lymphoma cells, this compound has been shown to induce apoptosis by attenuating mitochondrial membrane potential, further confirming its role as a pro-apoptotic agent .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

杀虫霉素B通过多种机制发挥作用:

抑制Wnt/β-连环蛋白信号通路: 该通路对细胞增殖和存活至关重要。

抑制液泡型ATP酶活性: 杀虫霉素B通过抑制液泡型ATP酶活性来抑制幽门螺杆菌VacA诱导的胃上皮细胞空泡化.

相似化合物的比较

杀虫霉素B是杀虫霉素家族的一部分,其中包括杀虫霉素A、杀虫霉素E等。这些化合物具有相似的环状肽结构,但其特定的氨基酸残基和侧链不同。例如:

杀虫霉素A: 以其杀虫活性及其诱导家蚕血细胞形态变化的能力而闻名.

杀虫霉素B因其特定的生物活性而独一无二,例如其抑制Wnt/β-连环蛋白信号通路和液泡型ATP酶活性的能力,使其成为抗肿瘤和抗幽门螺杆菌研究的有希望的候选药物 .

生物活性

Destruxin B is a cyclodepsipeptide derived from the entomopathogenic fungus Metarhizium anisopliae. This compound has garnered attention for its diverse biological activities, particularly in the fields of entomology and oncology. This article explores the biological activity of this compound, focusing on its insecticidal properties, anticancer effects, and underlying molecular mechanisms.

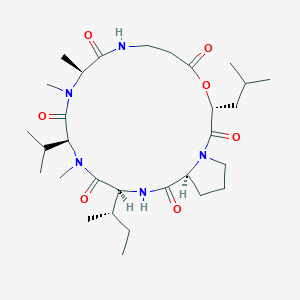

Chemical Structure and Properties

This compound is classified as a cyclodepsipeptide, characterized by a cyclic structure formed through the esterification of amino acids. Its chemical composition includes amino acids such as proline, isoleucine, and beta-alanine, which contribute to its biological activities. The hydrophobic nature of this compound plays a crucial role in its interaction with biological membranes, influencing its efficacy in various applications .

Insecticidal Activity

This compound exhibits potent insecticidal properties, making it a candidate for biopesticide development. It acts primarily by disrupting the physiological processes in insects, leading to mortality. The mechanism involves:

- Disruption of Cellular Functions : this compound interferes with cellular metabolism and induces apoptosis in insect cells.

- Targeting Specific Pathways : It has been shown to affect ion channels and disrupt neurotransmission in target insects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various human cancer cell lines. The compound has demonstrated significant cytotoxic effects on lung cancer cells (A549 and H1299) through several mechanisms:

- Induction of Apoptosis : this compound triggers apoptotic pathways by activating caspases (caspase-2, -3, and -9) and modulating the expression of pro-apoptotic (PUMA) and anti-apoptotic (Mcl-1) proteins. This leads to mitochondrial membrane permeabilization and subsequent cell death .

- Cell Viability Reduction : In vitro studies have shown that this compound reduces cell viability in colorectal cancer cells (HT-29) significantly. The half-maximal inhibitory concentration (IC50) values were determined at different time points, indicating a dose-dependent effect .

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Caspase Activation : Caspases are critical mediators of apoptosis. This compound activates caspases in cancer cells, leading to programmed cell death.

- Bcl-2 Family Proteins : The balance between pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is crucial for determining cell fate. This compound increases Bax expression while decreasing Mcl-1 levels, promoting apoptosis through mitochondrial pathways .

- Inhibition of Hepatitis B Virus : Beyond its anticancer effects, this compound has shown potential in inhibiting hepatitis B surface antigen expression, suggesting antiviral properties that could be leveraged in therapeutic contexts .

Case Study 1: Lung Cancer Cells

A study investigating the effects of this compound on A549 lung cancer cells found that treatment led to significant apoptotic cell death characterized by increased caspase activity and changes in protein expression associated with apoptosis.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 1.25 | 71.3 |

| 2.50 | 56.1 |

| 5.00 | 26.5 |

| 10.00 | 15.7 |

| 20.00 | 9.1 |

Case Study 2: Colorectal Cancer

In another study focusing on HT-29 colorectal cancer cells, this compound was administered at varying concentrations over 48 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.67 | 90.0 |

| 2 | 84.3 |

| 14.97 | 28.7 |

These results indicate a significant reduction in cell viability correlating with increased concentrations of this compound .

属性

IUPAC Name |

16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBHVMBELHWUIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947891 | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2503-26-6 | |

| Record name | Destruxin B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。